6-(3-Thienyl)hexanoic acid
Overview
Description
6-(3-Thienyl)hexanoic acid is an organic compound with the molecular formula C10H14O2S It features a thiophene ring attached to a hexanoic acid chain
Scientific Research Applications
6-(3-Thienyl)hexanoic acid has several scientific research applications:
Organic Electronics: The compound is used in the fabrication of organic electronic devices due to its conductive properties.
Nanotechnology: It is employed in the surface-bound polymerization of nanocrystalline inorganic oxides like TiO2, enhancing the properties of nanomaterials.
Mechanism of Action
The mechanism of action of 6-(3-Thienyl)hexanoic acid involves surface-bound polymerization of pre-adsorbed monomers . This process forms a monolayer of regiorandom-structured poly[3-(5-carboxypentyl)thiophene-2,5-diyl] (PTHA) from intermolecular bonding between neighbored this compound molecules surface-bound to TiO2 .
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 6-(3-Thienyl)hexanoic acid involves the bromination of 6-(thien-3-yl)hexanoic acid using N-Bromosuccinimide in N,N-dimethylformamide at 0°C for 48 hours in the absence of light. The reaction mixture is then poured onto ice, and the product is extracted with dichloromethane. The organic phases are combined, washed with water, and dried over sodium sulfate. The crude product is purified using flash chromatography with n-hexane/ethyl acetate as the eluent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial purposes with appropriate modifications to reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-(3-Thienyl)hexanoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic substitution can be carried out using reagents like bromine or chlorinating agents.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Halogenated thiophene derivatives.
Comparison with Similar Compounds
Similar Compounds
- 6-(2-Thienyl)hexanoic acid
- 6-(4-Thienyl)hexanoic acid
- 6-(3-Furyl)hexanoic acid
Uniqueness
6-(3-Thienyl)hexanoic acid is unique due to the position of the thiophene ring, which influences its reactivity and the properties of the resulting polymers. The 3-position of the thiophene ring allows for specific interactions with other molecules and surfaces, making it particularly useful in applications requiring strong intermolecular bonding and stability.
Properties
IUPAC Name |
6-thiophen-3-ylhexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2S/c11-10(12)5-3-1-2-4-9-6-7-13-8-9/h6-8H,1-5H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRMBURAUBFTQEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1CCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10641428 | |
Record name | 6-(Thiophen-3-yl)hexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10641428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22053-93-6, 1279717-92-8 | |
Record name | 6-(Thiophen-3-yl)hexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10641428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Poly(3-(5-carboxypentyl)thiophene-2,5-diyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 6-(3-Thienyl)hexanoic acid interact with TiO2 nanoparticles, and what are the potential implications of this interaction?
A1: The research paper demonstrates that this compound can bind to the surface of TiO2 nanoparticles through its carboxylic acid group. [] This interaction is attributed to the strong affinity of the carboxylic acid group for the titanium atoms on the TiO2 surface. [] This surface binding allows for the formation of a densely packed monolayer of this compound on the TiO2 nanoparticles. [] This organic "skin" can then undergo polymerization, potentially leading to the creation of novel hybrid materials with tailored properties. []
Q2: What are the potential applications of TiO2 nanoparticles modified with this compound?
A2: The ability to create a controlled, polymerizable organic layer on the surface of TiO2 nanoparticles using this compound opens up several exciting possibilities. [] These modified nanoparticles could find applications in various fields, including:
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